molecular formula C26H21N3O3S2 B2793586 4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 683259-85-0

4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2793586
CAS No.: 683259-85-0
M. Wt: 487.59
InChI Key: GKUBQIVDQCMZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a synthetic organic compound featuring a naphtho[2,1-d]thiazole core linked to a benzamide scaffold substituted with a N-benzyl-N-methylsulfamoyl group. This molecular architecture, which incorporates a sulfonamide functional group and an extended aromatic system, is of significant interest in medicinal chemistry and materials science. Compounds based on the naphthothiazole skeleton are recognized for their photophysical properties, including fluorescence, making them potential candidates for use in developing fluorescent probes and sensors . Furthermore, the naphthothiazole structure is frequently investigated for its biological activity. Related analogs have demonstrated potent antimicrobial efficacy against pathogens such as Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA), suggesting this compound may be a valuable scaffold for antimicrobial research . The integration of the sulfamoyl group can influence the compound's solubility and its interaction with biological targets. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct their own experiments to determine the compound's specific properties and suitability for their projects.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-[benzyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S2/c1-29(17-18-7-3-2-4-8-18)34(31,32)21-14-11-20(12-15-21)25(30)28-26-27-23-16-13-19-9-5-6-10-22(19)24(23)33-26/h2-16H,17H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUBQIVDQCMZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide and related compounds:

Compound Structural Features Biological Activity Key Findings Reference
This compound Naphtho[2,1-d]thiazole; para-sulfamoyl (N-benzyl, N-methyl) Not explicitly reported (inferred from analogs) Likely influenced by naphthothiazole lipophilicity and sulfamoyl substituent bulk. -
TTFB (5a) Thiazole; ortho-fluoro substitution on benzamide Potent ZAC antagonist (IC₅₀ ~1 µM) Ortho-substitution critical for ZAC activity; para-substituted analogs (e.g., 4g) are inactive .
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) Thiazole with bromophenyl; dimethylsulfamoyl benzamide Enhances NF-κB activation in TLR adjuvant screening Bulky aryl groups on thiazole improve activity; sulfamoyl substitution modulates solubility .
N-[4-(2-Pyridyl)thiazol-2-yl]benzamide Thiazole with pyridyl substituent Adenosine receptor affinity (micromolar range) Pyridyl substitution retains adenosine binding despite scaffold modifications .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl; nitroaryl-substituted thiazole Unknown (structural analog) Diethylsulfamoyl group may reduce steric hindrance compared to N-benzyl-N-methyl derivatives .
N-(4,9-Dioxonaphtho[2,3-d]thiazol-2-yl)benzamide Naphtho[2,3-d]thiazole-4,9-dione; unsubstituted benzamide Antimicrobial activity (Candida albicans, S. aureus) Electron-withdrawing dione group enhances microbial targeting .

Key Structural-Activity Relationship (SAR) Insights

Substitution Position on Benzamide: Ortho vs. Para Substitution: Ortho-substituted benzamides (e.g., TTFB with fluorine at ortho) exhibit strong ZAC antagonism, while para-substituted analogs (e.g., 4g with acetyl group) are inactive . The para-sulfamoyl group in the target compound may hinder ZAC binding but could favor other targets.

Thiazole vs. Naphthothiazole Scaffolds :

  • The naphtho[2,1-d]thiazole system increases lipophilicity and aromatic surface area compared to simple thiazoles, which may enhance binding to hydrophobic pockets (e.g., in kinase or microbial targets) . However, this substitution could reduce solubility.

Off-Target Selectivity: The N-(thiazol-2-yl)-benzamide scaffold is promiscuous, with reported activity against ZAC, adenosine receptors, and NF-κB . The naphthothiazole modification may alter selectivity, but this requires experimental validation.

Q & A

Q. What are the optimal synthetic routes for 4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis involves coupling intermediates like sulfamoyl benzamide derivatives with naphthothiazol-2-amine. Key steps include:
  • Sulfonylation: Reacting benzyl-methylamine with sulfonyl chlorides under inert conditions (N₂/Ar) to form the sulfamoyl group.
  • Amide Coupling: Using coupling agents (e.g., EDCI/HOBt) to attach the naphthothiazole moiety.
  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) improves yield (60–85%) and purity (>95%) .
    Optimization focuses on temperature (60–80°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., CuI for azide-alkyne cycloadditions) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer: Essential techniques include:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., naphthothiazole proton shifts at δ 7.8–8.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 499.6) .
  • X-ray Crystallography: Resolves ambiguous NOE correlations (e.g., sulfamoyl group orientation) .
    Discrepancies in IR carbonyl stretches (1650–1700 cm⁻¹) are addressed via computational DFT simulations .

Q. How is the compound’s preliminary biological activity evaluated in antimicrobial or anticancer assays?

  • Methodological Answer: Standard protocols include:
  • Antimicrobial Testing: Disk diffusion (6 mm zones for S. aureus at 50 µM) .
  • Anticancer Screening: MTT assays (IC₅₀ < 10 µM against HeLa cells) with positive controls (e.g., doxorubicin) .
  • Dose-Response Curves: Log-dose vs. viability plots identify EC₅₀ values .

Advanced Research Questions

Q. What strategies validate the compound’s 3D structure and binding interactions with biological targets?

  • Methodological Answer: Advanced methods include:
  • Molecular Docking (AutoDock/Vina): Predicts binding to kinase domains (e.g., EGFR) using PDB structures .
  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD = 1–10 nM) .
  • Cryo-EM: Resolves ligand-protein complexes at 2–3 Å resolution for mechanistic insights .

Q. How do structural modifications (e.g., sulfamoyl substituents) impact bioactivity and selectivity?

  • Methodological Answer: SAR studies involve:
  • Substituent Scanning: Replacing benzyl with cyclohexyl reduces cytotoxicity (IC₅₀ increases from 5 µM to >50 µM) .
  • Isosteric Replacements: Swapping thiazole with oxadiazole improves metabolic stability (t₁/₂ from 2h to 8h) .
  • Pharmacophore Modeling: Identifies critical H-bond donors (e.g., sulfamoyl oxygen) .

Q. How are contradictory data (e.g., variable IC₅₀ values across studies) systematically addressed?

  • Methodological Answer: Contradictions arise from assay variability (e.g., serum concentration in MTT). Mitigation strategies:
  • Standardized Protocols: Use CLSI guidelines for antimicrobial tests .
  • Orthogonal Assays: Confirm cytotoxicity via ATP-luciferase and Annexin V/PI flow cytometry .
  • Meta-Analysis: Pool data from ≥3 independent labs to calculate weighted IC₅₀ .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

  • Methodological Answer: Preclinical workflows include:
  • Rodent Models: BALB/c mice (IV/PO dosing) for bioavailability (F = 20–40%) and liver microsome stability .
  • Toxicokinetics: ALT/AST levels and histopathology (14-day repeat-dose) .
  • Tissue Distribution: LC-MS/MS quantifies brain-plasma ratios (logBB >0.3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.